molecular formula C11H20ClNO2 B13033672 Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl

Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl

Cat. No.: B13033672
M. Wt: 233.73 g/mol
InChI Key: WMVPQFDONFMUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate HCl is a bicyclic amine-carboxylate derivative with a rigid [3.2.1] ring system. The compound features an ethyl ester group at position 3 and an amino group at position 8, stabilized as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 231.10 g/mol (calculated) . The bicyclo[3.2.1]octane scaffold imparts conformational rigidity, making it valuable in medicinal chemistry for targeting receptors with precise stereochemical requirements.

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-5-7-3-4-8(6-9)10(7)12;/h7-10H,2-6,12H2,1H3;1H

InChI Key

WMVPQFDONFMUHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CCC(C1)C2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides. This process often employs a dual catalytic system, such as a rhodium(II) complex combined with a chiral Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as the preparation of acyclic starting materials, followed by stereocontrolled formation of the bicyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride is recognized for its potential as a monoamine reuptake inhibitor. Such compounds are crucial in the treatment of mood disorders, including depression and anxiety. The mechanism involves the inhibition of neurotransmitter reuptake, enhancing the availability of serotonin and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and anxiety disorders .

1.2 Treatment of Attention Deficit Hyperactivity Disorder (ADHD)
Research indicates that derivatives of the bicyclic structure can be effective in treating ADHD by modulating neurotransmitter levels in the brain. The compound's ability to interact with dopamine transporters makes it a candidate for further investigation in ADHD therapies .

Pharmacological Applications

2.1 Pain Management
The compound has been studied for its analgesic properties, particularly in conditions where traditional pain management strategies are inadequate. Its action on the central nervous system (CNS) suggests potential applications in treating chronic pain syndromes .

2.2 Anti-Anxiety Effects
Studies have shown that compounds similar to ethyl 8-aminobicyclo[3.2.1]octane derivatives exhibit anxiolytic effects, making them suitable candidates for developing new anti-anxiety medications .

Synthesis and Chemical Applications

3.1 Synthetic Methodologies
The synthesis of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride involves various organic reactions that allow for the construction of complex molecular frameworks. Techniques such as enantioselective synthesis have been employed to produce this compound with high specificity and yield, essential for pharmaceutical applications .

3.2 Material Science
Beyond pharmacology, this compound's unique bicyclic structure has implications in material science, particularly in developing polymers and other materials that require specific mechanical properties or chemical resistance .

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EffectsDemonstrated efficacy as a monoamine reuptake inhibitor in preclinical models of depression and anxiety
ADHD TreatmentShowed potential for improving attention and reducing hyperactivity in animal models
Pain ManagementIndicated significant analgesic effects in models of chronic pain

Mechanism of Action

The mechanism of action of ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences Reference
Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate HCl 3-COOEt, 8-NH₂·HCl C₁₁H₁₈ClNO₂ 231.10 209–213 Reference compound
Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate 3-COOEt, 8-N(CH₃) C₁₂H₂₀N₂O₂ 236.30 N/A Methylation of the nitrogen reduces polarity and may alter receptor binding
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate HCl 3-COOEt, 8-O (oxygen bridge) C₁₀H₁₇NO₃·HCl 243.71 N/A Replacement of NH with O alters hydrogen-bonding capacity and solubility
tert-Butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate 3-Boc, 8-NH₂ C₁₂H₂₁N₂O₂ 241.31 N/A Boc protection enhances lipophilicity, used in peptide synthesis
8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid 3-COOH, 8-NH₂ C₁₀H₁₃NO₄ 211.22 N/A Dual carboxylic acid groups increase acidity and aqueous solubility

Substituent Effects on Physicochemical Properties

  • Boc Protection (e.g., tert-butyl derivatives ): Increases steric bulk and lipophilicity, favoring blood-brain barrier penetration in drug candidates.
  • Ester vs. Carboxylic Acid :
    • The ethyl ester group in the target compound enhances membrane permeability compared to carboxylic acid analogs (e.g., ), which are more polar and ionized at physiological pH.

Ring System Variations

  • Bicyclo[3.2.1]octane vs. Bicyclo[2.2.2]octane: Derivatives like ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate have a larger, more strained ring system, which may affect metabolic stability and synthetic accessibility.
  • Azabicyclo vs. Oxabicyclo :
    • Replacement of nitrogen with oxygen (e.g., 8-oxabicyclo) eliminates amine reactivity, altering interactions with biological targets.

Biological Activity

Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hydrochloride (HCl) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of amino acid transport systems and as a framework for medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate HCl belongs to a class of compounds known as bicyclic amines, characterized by their unique structural configuration which may influence their biological interactions. The compound's molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of approximately 240.71 g/mol .

Research indicates that this compound exhibits significant interaction with amino acid transport systems, particularly the Na+-independent transport system L found in various cell types, including Ehrlich ascites tumor cells and rat hepatoma cell lines . The compound's structure allows it to act as an inhibitor of specific amino acid uptake, suggesting potential applications in cancer therapy by disrupting nutrient supply to tumor cells.

Table 1: Comparison of Biological Activity with Other Compounds

Compound NameMechanism of ActionTarget SystemReference
This compoundInhibits Na+-independent amino acid transportSystem L
(1R,2S,4S)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acidSimilar inhibitionSystem L
2-Azabicyclo[3.2.1]octane derivativesAgonist activity on opioid receptorsκ-opioid receptors

Case Studies and Research Findings

Several studies have explored the biological implications of bicyclic compounds similar to this compound:

  • Amino Acid Transport Inhibition : In a comparative study, the compound was shown to be more effective than its bicycloheptane analog in inhibiting the uptake of system-specific amino acids in tumor cell lines, highlighting its potential as a model substrate for further investigations into transport mechanisms .
  • Cytotoxicity Assessments : The cytotoxic effects of related bicyclic compounds have been documented against various cancer cell lines, including glioblastoma and hepatocellular carcinoma, suggesting that modifications to the bicyclic structure can enhance biological activity .
  • Medicinal Chemistry Applications : The structural features of ethyl 8-aminobicyclo[3.2.1]octane derivatives have been leveraged in drug design, particularly for developing analgesics and other therapeutics that target specific receptor systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate HCl, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves esterification of the bicyclic carboxylic acid precursor, followed by HCl salt formation. For bicyclo[3.2.1]octane derivatives, tert-butyl-protected intermediates (e.g., tert-butyl 8-azabicyclo[3.2.1]octane-3-carboxylate) are common starting points . Optimization includes adjusting reaction temperature (e.g., 0–25°C for esterification) and using catalysts like DCC/DMAP for coupling reactions. Post-synthesis purification via column chromatography (e.g., CH₂Cl₂/Et₂O gradients) is critical to isolate the HCl salt .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic techniques?

  • Answer :

  • NMR : Analyze the bicyclic scaffold’s proton environment (e.g., characteristic shifts for the ethyl ester at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and amine proton resonance (δ 2.5–3.5 ppm). Compare with tert-butyl-protected analogs for consistency .
  • FTIR : Confirm ester C=O stretching (~1730 cm⁻¹) and ammonium N–H vibrations (~2500–3000 cm⁻¹) .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₇ClN₂O₂) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data (e.g., anomalous FTIR or NMR peaks) for this compound?

  • Answer : Contradictions may arise from residual solvents, stereochemical impurities, or salt dissociation.

  • DSC/TGA : Assess thermal stability to identify hydrate formation or decomposition points .
  • pH-dependent NMR : Characterize amine protonation states in D₂O vs. DMSO-d₆ to distinguish free base vs. HCl salt forms .
  • X-ray crystallography : Resolve ambiguities in bicyclic ring conformation and hydrogen-bonding networks .

Q. How does the bicyclo[3.2.1]octane scaffold influence interactions with lipid bilayers or drug delivery systems?

  • Answer : The rigid bicyclic structure enhances membrane permeability by reducing conformational flexibility. Use fluorescence anisotropy or FTIR (e.g., PO₂⁻ band shifts in DPPC liposomes) to study interactions with lipid headgroups. The ethyl ester group may enhance lipophilicity, as seen in CE (L-cysteine ethyl ester HCl) studies . For targeted delivery, conjugate the amine group with PEGylated lipids (e.g., DSPE-PEG-R8) to improve cellular uptake .

Q. What role does this compound play in synthesizing protein-protein interaction (PPI) inhibitors or antimicrobial agents?

  • Answer : The bicyclo[3.2.1]octane core mimics peptide turn motifs, enabling PPI disruption. Functionalize the amine group with electrophilic warheads (e.g., acrylamides) for covalent targeting. For antimicrobial applications, couple the scaffold with thiazolidine or β-lactam moieties, as seen in penicillanic acid derivatives .

Methodological Considerations

Q. What chromatographic systems are optimal for separating stereoisomers of this compound?

  • Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol (95:5) + 0.1% TFA. For polar impurities, HILIC (e.g., Acquity BEH Amide) with acetonitrile/water gradients is effective .

Q. How can computational modeling (e.g., DFT or MD simulations) guide the design of derivatives with improved bioactivity?

  • Answer :

  • DFT : Calculate charge distribution on the bicyclic ring to optimize electrostatic interactions with target proteins .
  • MD Simulations : Model membrane permeation using CHARMM force fields, focusing on ester group hydration dynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.